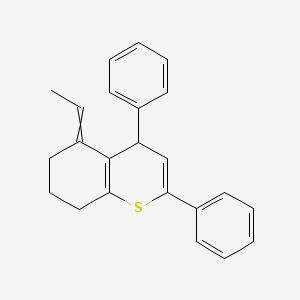
4-(2,2-Dibutoxypropyl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,2-Dibutoxypropyl)phenol is an organic compound that belongs to the class of phenols. Phenols are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This specific compound has a phenol group substituted with a 2,2-dibutoxypropyl group, making it unique in its structure and properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Dibutoxypropyl)phenol can be achieved through several methods:
Nucleophilic Aromatic Substitution: This involves the substitution of an aryl halide with a nucleophile.
Fries Rearrangement: This method involves the rearrangement of phenolic esters under the influence of a Lewis acid to yield hydroxyaryl ketones.
Bamberger Rearrangement: This involves the rearrangement of N-phenylhydroxylamines to yield phenols.
Industrial Production Methods
Industrial production of phenols, including this compound, often involves the hydrolysis of diazonium salts. This method is efficient and scalable, making it suitable for large-scale production .
化学反应分析
Types of Reactions
4-(2,2-Dibutoxypropyl)phenol undergoes several types of chemical reactions:
Oxidation: Phenols can be oxidized to quinones using oxidizing agents such as potassium nitrosodisulfonate.
Electrophilic Aromatic Substitution: The hydroxyl group activates the aromatic ring towards electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium nitrosodisulfonate (Fremy’s salt) is commonly used.
Electrophilic Substitution: Dilute nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Reduction: Sodium borohydride and stannous chloride are typical reducing agents.
Major Products
Oxidation: Quinones
Electrophilic Substitution: Nitro, sulfo, and halogenated phenols
Reduction: Hydroquinones
科学研究应用
4-(2,2-Dibutoxypropyl)phenol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its antioxidant properties and its ability to neutralize free radicals.
Medicine: Investigated for its potential antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 4-(2,2-Dibutoxypropyl)phenol involves its interaction with biological membranes and proteins. As a phenol, it can disrupt cell membranes and denature proteins through its ability to form hydrogen bonds and interact with hydrophobic regions . This makes it effective as an antimicrobial and antioxidant agent.
相似化合物的比较
Similar Compounds
2,4-Di-tert-butylphenol: Known for its antioxidant properties.
4-tert-Butylphenol: Used in the production of resins and as an intermediate in organic synthesis.
Phenol: A basic phenolic compound with antiseptic properties.
Uniqueness
4-(2,2-Dibutoxypropyl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its dibutoxypropyl group enhances its solubility and reactivity compared to simpler phenols .
属性
CAS 编号 |
90176-82-2 |
|---|---|
分子式 |
C17H28O3 |
分子量 |
280.4 g/mol |
IUPAC 名称 |
4-(2,2-dibutoxypropyl)phenol |
InChI |
InChI=1S/C17H28O3/c1-4-6-12-19-17(3,20-13-7-5-2)14-15-8-10-16(18)11-9-15/h8-11,18H,4-7,12-14H2,1-3H3 |
InChI 键 |
HBENKPIIFUIBRW-UHFFFAOYSA-N |
规范 SMILES |
CCCCOC(C)(CC1=CC=C(C=C1)O)OCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



phenylsilane](/img/structure/B14357148.png)
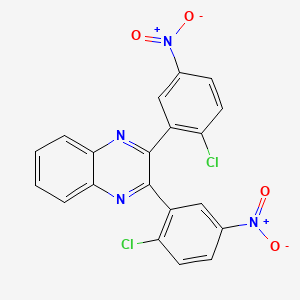
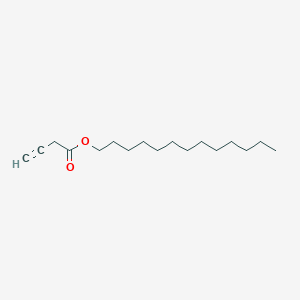
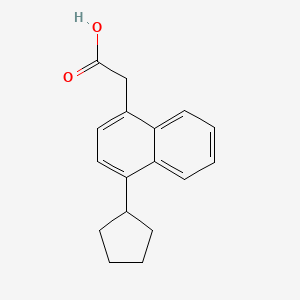
![N-[(3-Methyl-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]glycine](/img/structure/B14357186.png)
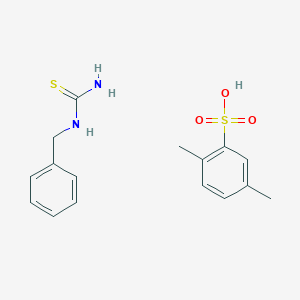
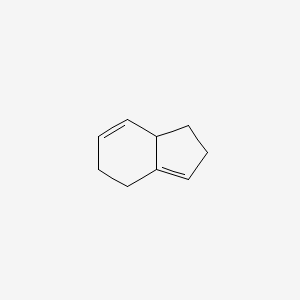
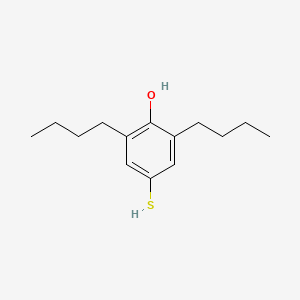
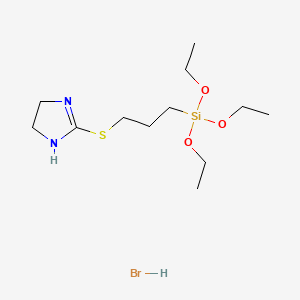

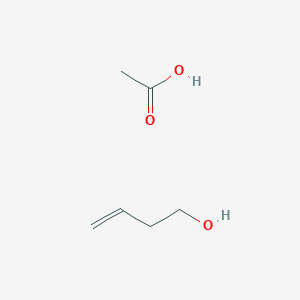
![Bis[2-(pentabromophenoxy)ethyl] butanedioate](/img/structure/B14357225.png)
